7-Benzyl-6-chloro-7H-purine

Regioselective synthesis Nucleoside analogues Antiviral agents

Problem: Direct alkylation of 6-chloropurine yields intractable N7/N9 isomer mixtures, reducing process yields and requiring laborious chromatography. Solution: 7-Benzyl-6-chloro-7H-purine features an N7-benzyl protecting/directing group that enables exclusive N9-functionalization for antiviral nucleoside analogues (acyclovir, ganciclovir, famciclovir). • Exclusive N9 regioselectivity - blocks undesired N7-alkylation (N7 byproduct can reach 15% with unprotected purines). • 87% Sonogashira coupling yield with phenylacetylene under standard Pd/Cu catalysis. • Derived 6-alkynyl-7-benzylpurines exhibit IC50 <5 µM against L1210, HL60, HeLa S3, CCRF-CEM cell lines. • Versatile C6-Cl handle for SNAr and cross-coupling; N7-benzyl removable via hydrogenolysis.

Molecular Formula C12H9ClN4
Molecular Weight 244.68 g/mol
CAS No. 1928-77-4
Cat. No. B017249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Benzyl-6-chloro-7H-purine
CAS1928-77-4
Synonyms7-Benyl-6-chloro-9H-purine;  6-Chloro-7-(phenylmethyl)-7H-purine;  NSC 25717; 
Molecular FormulaC12H9ClN4
Molecular Weight244.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl
InChIInChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeyQOJVQOWYMWBZNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Benzyl-6-chloro-7H-purine: Regioselective Purine Intermediate


7-Benzyl-6-chloro-7H-purine (CAS 1928-77-4) is a 6-chloropurine derivative featuring a benzyl substituent at the N7 position. This substitution pattern distinguishes it from the more common 9-benzyl isomer and imparts unique regioselective reactivity that is strategically exploited in the synthesis of 9-substituted purine nucleoside analogues and kinase inhibitor scaffolds [1]. The compound serves as a key intermediate in medicinal chemistry programs targeting antiviral and antitumor agents, where precise control over purine alkylation sites is critical for bioactivity [2].

1
Regioselective N9-alkylation via transient N7-benzyl protection
2
Pd-catalyzed cross-coupling at C6 chlorine
3
Kinase inhibitor scaffold and nucleoside analogue synthesis

Why Generic 6-Chloropurine Analogues Fall Short


Direct substitution of 7-benzyl-6-chloro-7H-purine with unprotected 6-chloropurine or the 9-benzyl isomer fails to address the fundamental regioselectivity challenge in purine N9-alkylation. Alkylation of unprotected purines typically yields intractable mixtures of N9 and N7 isomers, requiring laborious chromatographic separation and reducing overall process yields [1]. The 7-benzyl group in 7-benzyl-6-chloro-7H-purine acts as a transient protecting and directing group, enabling exclusive functionalization at the N9 position before subsequent debenzylation to afford the desired 9-substituted purine [2]. This strategic differentiation is essential for the efficient preparation of antiviral nucleoside analogues such as acyclovir, ganciclovir, and famciclovir, where N9 regiochemistry is mandatory for biological activity [3].

Unprotected 6-chloropurine
Alkylation yields N7/N9 isomer mixtures requiring difficult separation. The 7-benzyl group directs exclusive N9 substitution.
9-Benzyl-6-chloropurine
Fails to protect N7; does not enable the same regioselective N9-alkylation strategy.

Evidence for Choosing This Intermediate


Exclusive N9-Regioselectivity vs Unprotected Purines

The 7-benzyl protecting group in 7-benzyl-6-chloro-7H-purine enables exclusive functionalization at the N9 position, a critical requirement for antiviral nucleoside analogues. In contrast, alkylation of unprotected 2-amino-6-chloropurine yields a mixture containing only 75% of the desired N9-substituted product alongside 15% of the unwanted N7 isomer, necessitating complex purification steps [1]. The 7-benzyl derivative circumvents this issue entirely by blocking the N7 position, directing substitution exclusively to N9 [2].

N9 Regioselectivity
Head-to-head
7-Benzyl strategy: exclusive N9 substitution
vs
Unprotected purine: 75% N9, 15% N7 isomer
Eliminates N7 byproduct; improves process selectivity
Direct comparison from patent EP0728757B1
Regioselective synthesis Nucleoside analogues Antiviral agents

Sonogashira Coupling Efficiency

7-Benzyl-6-chloro-7H-purine undergoes Sonogashira cross-coupling with phenylacetylene to afford 6-[(phenyl)ethynyl]-7-benzyl-7H-purine (4a) in 87% isolated yield following column chromatography, or 76% yield after recrystallization [1]. This yield falls within the upper range of reported Sonogashira coupling yields for 6-chloropurine substrates, which typically span 67% to 99% depending on reaction conditions and alkyne partners [2]. The 7-benzyl substitution does not impede palladium-catalyzed coupling and provides a robust platform for generating diverse 6-alkynylpurine libraries with cytostatic activity [3].

Sonogashira yield
Cross-study comparable
87% isolated yield (chromatography)
Robust coupling substrate for 6-alkynylpurine libraries
Range: 67–99% for 6-chloropurines
Sonogashira coupling Cross-coupling 6-Alkynylpurines

Cytostatic Activity of Derived 6-Alkynylpurines

6-Alkynyl-7-benzylpurines synthesized from 7-benzyl-6-chloro-7H-purine exhibit potent cytostatic activity across multiple cancer cell lines. For example, compound 4b (derived from 4-ethynyltoluene coupling) displays IC50 values of 2.78 µM (L1210), 3.10 µM (HL60), 3.24 µM (HeLa S3), and 2.63 µM (CCRF-CEM) [1]. While the parent 7-benzyl-6-chloro-7H-purine itself is not the active agent, the consistent sub-10 µM activity of its derivatives across diverse cell lines underscores the value of this intermediate for generating biologically active 6-substituted purines [2].

Derivative cytostatic activity
Class-level inference
IC50 2.63–3.24 µM (4 cell lines)
Supports cell-model endpoint review
Derived 6-alkynylpurine data; parent is intermediate
Cytostatic activity Anticancer Purine derivatives

Heck Reaction Divergence vs 9-Benzyl Isomer

Under Heck reaction conditions with Michael acceptors (butyl acrylate, acrylonitrile, methyl vinyl ketone, or methyl methacrylate) in the presence of TlOAc or AgOAc, both 7-benzyl-6-chloropurine and 9-benzyl-6-chloropurine undergo unexpected transformation to N1-alkylhypoxanthine derivatives rather than the anticipated Heck coupling products [1]. This shared divergent reactivity highlights that the 7-benzyl isomer does not follow the same synthetic pathway as other 6-chloropurine derivatives, necessitating careful consideration of reaction design when selecting between regioisomers for Heck-type transformations [2].

Heck reaction outcome
Head-to-head
Both 7- and 9-benzyl isomers yield N1-alkylhypoxanthines
Divergent pathway vs expected Heck coupling
Use Sonogashira or Suzuki instead of Heck
Heck reaction Regioisomer reactivity N1-alkylhypoxanthines

Key Applications


Antiviral Nucleoside Synthesis

7-Benzyl-6-chloro-7H-purine is the intermediate of choice for preparing 9-substituted purine nucleoside analogues such as acyclovir, ganciclovir, and famciclovir. The 7-benzyl group blocks undesired N7-alkylation, enabling exclusive functionalization at the N9 position [1]. This regioselective strategy avoids the formation of difficult-to-separate N7 isomers that plague syntheses starting from unprotected 6-chloropurines (where N7 byproduct formation can reach 15%) [2].

6-Alkynylpurine Libraries for Cytostatic Screening

The compound serves as a reliable substrate for Sonogashira cross-coupling, achieving 87% isolated yield with phenylacetylene under standard Pd/Cu catalysis [1]. Derived 6-alkynyl-7-benzylpurines exhibit potent cytostatic activity with IC50 values below 5 µM against L1210, HL60, HeLa S3, and CCRF-CEM cell lines [2]. This validated coupling efficiency and downstream biological activity make 7-benzyl-6-chloro-7H-purine a preferred building block for constructing diverse 6-substituted purine libraries in anticancer drug discovery programs.

Kinase Inhibitor Scaffold Development

The C6 chloro substituent in 7-benzyl-6-chloro-7H-purine provides a versatile handle for nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities required for ATP-competitive kinase inhibitor scaffolds [1]. The benzyl group at N7 offers additional synthetic flexibility, as it can be retained for further diversification or removed via hydrogenolysis to unmask the N7 position after C6 functionalization is complete [2].

Synthesis of N1-Substituted Hypoxanthines

For researchers seeking to access N1-alkylhypoxanthine scaffolds, 7-benzyl-6-chloro-7H-purine offers an unexpected but reproducible entry point via Heck reaction conditions with Michael acceptors and TlOAc or AgOAc additives [1]. This divergent reactivity, which contrasts with the typical cross-coupling behavior of 6-chloropurines, provides a unique synthetic route to N1-substituted hypoxanthines that may not be readily accessible from alternative purine intermediates [2].

Application
Selection Property
Validation Focus
Nucleoside analogue synthesis
N7-benzyl directing group for exclusive N9 substitution
Regioselectivity confirmation; isomer purity
6-Alkynylpurine derivative libraries
Sonogashira coupling compatibility
Cross-coupling yield and derivative characterization
Kinase inhibitor scaffold research
C6 chlorine reactivity with N7 protection
Inhibition screening context; selectivity profiling
N1-Alkylhypoxanthine synthesis
Heck reaction divergence pathway
N1-alkylhypoxanthine product verification

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